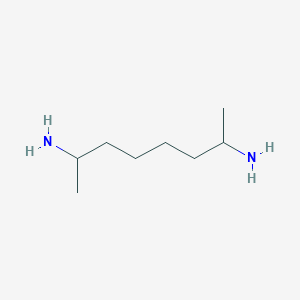
1-(2-Methoxy-4-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-4-nitrophenyl)guanidine is a compound that belongs to the guanidine family, which is known for its diverse applications in various fields such as pharmaceuticals, organocatalysis, and biochemical processes. The guanidine functionality is a privileged structure in many natural products and pharmaceuticals, playing key roles in various biological functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloyl-guanidines, which can then be converted to the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods provide efficient and scalable routes for the synthesis of guanidines .
化学反应分析
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Reduction: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Substitution: The products vary depending on the substituent introduced.
科学研究应用
1-(2-Methoxy-4-nitrophenyl)guanidine has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine functionality can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The compound may also act as a nucleophilic catalyst in certain biochemical reactions .
相似化合物的比较
Similar Compounds
- 1-(2-Methoxy-4-aminophenyl)guanidine
- 1-(2-Methoxy-4-nitrophenyl)thiourea
- 1-(2-Methoxy-4-nitrophenyl)urea
Uniqueness
1-(2-Methoxy-4-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
2-(2-methoxy-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-4-5(12(13)14)2-3-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI 键 |
FMRIMOWIARRDLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


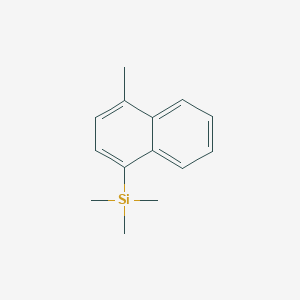
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)


![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
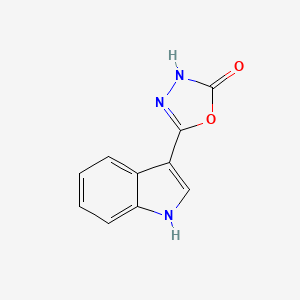

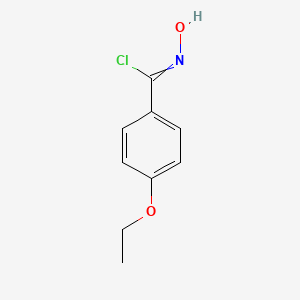
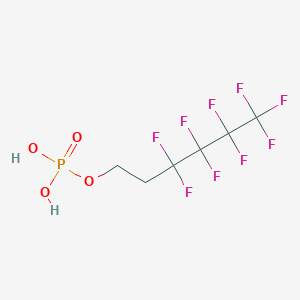

![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
